4-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is commonly referred to as DBIBP or TAK-659 and is a potent inhibitor of Bruton's tyrosine kinase (BTK).
Scientific Research Applications
- This compound has been investigated for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Researchers have explored its potential as a free radical scavenger and its ability to mitigate oxidative damage in biological systems .
- The compound and its metal complexes have shown promising antimicrobial activity. Metal complexes formed by reacting the compound with salts of 1st row transition metals (such as Co, Ni, Cu, Mn, and Zn) exhibited enhanced antimicrobial effects compared to the ligand alone. These complexes were tested against various strains of bacteria and fungi, highlighting their potential as antimicrobial agents .
- Molecular docking studies were conducted to understand the binding interactions of the compound with specific biological targets. By assessing binding energy values, researchers gained insights into its potential as an antioxidant. Interestingly, the ligand (HL) was found to be a better antioxidant than its metal complexes. Computational analyses also revealed intra-molecular charge transfer within the molecule, contributing to its overall behavior .
- The compound exhibits clear intra-molecular charge transfer. Transfer integral values for holes were higher than those for electrons, suggesting that the ligand could serve as a better hole transporter. Understanding these charge transfer properties is essential for applications in electronic devices or materials .
- The compound was synthesized via a one-pot reaction involving benzil, 5-chlorosalicylaldehyde, ammonium acetate, and anisidine. Its structure was confirmed using various spectroscopic and analytical techniques, including single-crystal X-ray diffraction (SC-XRD). The metal complexes were also characterized .
- Computational simulations provided additional insights into the compound’s structure and properties. Frontier molecular orbitals indicated charge transfer within the molecule, enhancing our understanding of its behavior .
Antioxidant Activity
Antimicrobial Efficacy
Molecular Docking Studies
Charge Transfer Properties
Synthesis and Characterization
Computational Studies
properties
IUPAC Name |
4-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O/c1-23-10-13(8-18(23)25)19-22-16-4-2-3-5-17(16)24(19)11-12-6-7-14(20)9-15(12)21/h2-7,9,13H,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVZETFYGOQJKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.